2-(2-fluorophenyl)-N-[2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Overview
Description
2-(2-fluorophenyl)-N-[2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide is a complex organic compound that features a fluorophenyl group, an imidazo[2,1-b][1,3]thiazole moiety, and an isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-N-[2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the fluorophenyl group and the isoquinoline moiety. Common synthetic methods include:
Condensation Reactions: Used to form the imidazo[2,1-b][1,3]thiazole ring.
Substitution Reactions: Introduction of the fluorophenyl group.
Cyclization Reactions: Formation of the isoquinoline structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-N-[2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-[2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carboxaldehyde
- (4-fluorophenyl)(imidazo[2,1-b][1,3]thiazol-5-yl)methanone
Uniqueness
2-(2-fluorophenyl)-N-[2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide is unique due to its combination of a fluorophenyl group, an imidazo[2,1-b][1,3]thiazole moiety, and an isoquinoline structure. This unique combination of functional groups and structural motifs gives the compound distinct chemical and biological properties, making it a valuable target for research and development.
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-[2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4OS/c1-16-22(29-10-11-31-24(29)26-16)15-28-9-8-17-6-7-20(12-19(17)14-28)27-23(30)13-18-4-2-3-5-21(18)25/h2-7,10-12H,8-9,13-15H2,1H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAONKDRWEBUINH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)CN3CCC4=C(C3)C=C(C=C4)NC(=O)CC5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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